Tandutinib (formerly known as MLN518/CT53518) is a small-molecule inhibitor of type III receptor tyrosine kinases (RTKs) [, , , ]. It is an orally bioavailable, quinazoline-based compound [, , ]. Tandutinib exhibits potent inhibitory activity against several RTKs, including FMS-like tyrosine kinase 3 (FLT3), platelet-derived growth factor receptor (PDGFR), and c-Kit [, , ]. This inhibitory action on key signaling pathways makes it a valuable tool in studying various cancers and other diseases.
The synthesis of tandutinib involves multiple steps that enhance yield and purity. A notable method described in the literature includes:
Tandutinib's molecular structure is characterized by its piperazine and quinazoline components, which are essential for its biological activity. The chemical formula for tandutinib is C₁₈H₂₃N₅O₂, with a molecular weight of approximately 341.41 g/mol. The structural features include:
The precise arrangement of atoms allows tandutinib to effectively bind to target kinases, blocking their activity and disrupting downstream signaling pathways .
Tandutinib primarily engages in reactions that involve its binding to receptor tyrosine kinases, leading to the inhibition of their autophosphorylation:
These reactions underscore its potential as a therapeutic agent in oncology.
The mechanism of action of tandutinib can be summarized as follows:
The compound's efficacy against FLT3-ITD-positive acute myeloid leukemia has been particularly noted in clinical settings.
Tandutinib exhibits several notable physical and chemical properties:
These properties are crucial for its formulation as a pharmaceutical agent.
Tandutinib has several scientific applications, particularly in oncology:
CAS No.: 28272-18-6
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2